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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B560491 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals utilizing GSK1059865
in their experiments. The information is presented in a question-and-answer format to directly

address specific issues that may be encountered.

Frequently Asked Questions (FAQs)
Q1: What is GSK1059865 and what is its primary mechanism of action?

A1: GSK1059865 is a highly selective, brain-penetrant antagonist of the orexin-1 receptor

(OX1R).[1][2] Orexins (also known as hypocretins) are neuropeptides that regulate various

physiological functions, including arousal, motivation, and reward-seeking behaviors.[1]

GSK1059865 specifically blocks the signaling of orexin-A and orexin-B at the OX1R, thereby

modulating the activity of neural circuits involved in these processes. Unlike dual orexin

receptor antagonists (DORAs), its high selectivity for OX1R means it has minimal effects on

sleep-wake cycles, which are primarily regulated by the orexin-2 receptor (OX2R).[1]

Q2: What are the expected behavioral effects of GSK1059865 administration in preclinical

models?

A2: GSK1059865 is primarily expected to reduce compulsive reward-seeking behaviors,

particularly in models of addiction and binge eating. Studies have shown that it can dose-
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dependently decrease ethanol consumption in alcohol-dependent mice and reduce binge-

eating-like behavior in rats.[1] It has also been shown to antagonize the rewarding effects of

cocaine in conditioned place-preference paradigms. Notably, the effects of GSK1059865 are

more pronounced in models of high motivation or compulsive behavior, with limited impact on

the consumption of natural rewards like sucrose under normal conditions.

Q3: What is the recommended vehicle and route of administration for GSK1059865 in rodent

studies?

A3: Based on published literature, GSK1059865 can be effectively administered via

intraperitoneal (i.p.) injection or oral gavage (p.o.). For i.p. administration in mice, a common

vehicle is saline containing 0.5% (v/v) TWEEN® 80. For oral gavage in rats, GSK1059865 has

been formulated in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in distilled water. The

choice of vehicle and route of administration may depend on the specific experimental design

and objectives.

Troubleshooting Guides
Issue 1: No significant behavioral effect is observed after GSK1059865 administration.
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Potential Cause Troubleshooting Steps

Inappropriate Behavioral Model

GSK1059865's effects are most prominent in

models of high motivation or compulsive

behavior. Ensure the chosen model (e.g.,

chronic intermittent ethanol exposure, binge

eating) elicits a robust and stable behavioral

phenotype. The antagonist may have limited

effects in models of moderate reward-seeking.

Insufficient Dose

The effective dose of GSK1059865 can vary

between species and behavioral paradigms. A

dose-response study is recommended to

determine the optimal dose for your specific

experiment. Published effective doses range

from 10-50 mg/kg i.p. in mice and 10-30 mg/kg

p.o. in rats.

Pharmacokinetic Issues

Ensure proper formulation and administration of

the compound. GSK1059865 has poor aqueous

solubility, so appropriate vehicles are necessary

for consistent bioavailability. Consider verifying

plasma and brain concentrations of the

compound if the lack of effect persists.

Timing of Administration

The timing of administration relative to the

behavioral test is critical. For acute effects,

administration is typically 30-60 minutes prior to

the test. This timing should be optimized for the

specific experimental paradigm.

Issue 2: Unexpected or off-target behavioral effects are observed.
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Potential Cause Troubleshooting Steps

High Dose Leading to Off-Target Effects

Although GSK1059865 is highly selective for

OX1R, very high doses may lead to

engagement with other receptors. If unexpected

behaviors are observed, consider reducing the

dose. It is important to note that while more

selective than older compounds like SB-334867,

GSK1059865 still has some affinity for the OX2

receptor at higher concentrations.

Interaction with Other Experimental Factors

Consider potential interactions with other

substances or experimental manipulations. For

example, while GSK1059865 alone does not

typically impair motor coordination, its effects in

combination with other psychoactive

compounds should be carefully evaluated.

Strain or Species Differences

The behavioral response to orexin receptor

antagonists can vary between different rodent

strains and species. Ensure that the chosen

animal model is appropriate and consider

potential genetic predispositions that might

influence the behavioral outcome.

Issue 3: High variability in behavioral data.
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Potential Cause Troubleshooting Steps

Inconsistent Drug Administration

Ensure accurate and consistent dosing and

administration techniques. For i.p. injections,

proper technique is crucial to avoid injection into

the gut or other organs. For oral gavage, ensure

the compound is delivered to the stomach.

Environmental Stressors

The orexin system is involved in the stress

response. Uncontrolled environmental stressors

can influence behavioral outcomes and increase

variability. Maintain a consistent and low-stress

environment for the animals.

Individual Differences in Behavioral Phenotype

In models of addiction and compulsive behavior,

there can be significant individual differences in

the development of the phenotype. Consider

screening animals for a stable behavioral

baseline before initiating drug treatment studies.

Data Presentation
Table 1: Effect of GSK1059865 on Ethanol Consumption in Ethanol-Dependent and Non-

Dependent Mice
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Treatment Group Dose (mg/kg, i.p.)
Mean Ethanol
Intake (g/kg ± SEM)

Statistical
Significance vs.
Vehicle

Ethanol-Dependent Vehicle 3.41 ± 0.28 -

10 ~2.5 p < 0.05

25 ~2.2 p < 0.05

50 ~2.0 p < 0.05

Non-Dependent

(Control)
Vehicle 2.74 ± 0.20 -

10 ~2.6 Not Significant

25 ~2.5 Not Significant

50 ~2.1 p < 0.05

Data adapted from Lopez et al. (2016). The study used a chronic intermittent ethanol (CIE)

exposure model in C57BL/6J mice.

Table 2: Effect of GSK1059865 on Sucrose Consumption in Mice

Treatment Group Dose (mg/kg, i.p.)
Mean Sucrose
Intake (g/kg ± SEM)

Statistical
Significance vs.
Vehicle

Ethanol-Exposed Vehicle ~20 -

10, 25, 50
Not Significantly

Different
Not Significant

Air-Exposed (Control) Vehicle ~21 -

10, 25, 50
Not Significantly

Different
Not Significant
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Data adapted from Lopez et al. (2016). GSK1059865 had no significant effect on 5% sucrose

solution intake in either ethanol-dependent or control mice, indicating its selectivity for

motivated ethanol seeking over general reward consumption.

Experimental Protocols
1. Chronic Intermittent Ethanol (CIE) Exposure and Voluntary Ethanol Consumption in Mice

Objective: To assess the effect of GSK1059865 on voluntary ethanol consumption in a model

of ethanol dependence.

Animals: Adult male C57BL/6J mice.

Procedure:

Baseline Ethanol Intake: Mice are individually housed and given access to one bottle of

15% (v/v) ethanol and one bottle of water for 2 hours daily for several weeks to establish a

stable baseline of ethanol consumption.

Chronic Intermittent Ethanol (CIE) Exposure: Mice in the ethanol-dependent group are

placed in vapor inhalation chambers and exposed to ethanol vapor for 16 hours per day,

for 4 days. This is followed by 3 days of abstinence in their home cages with access to

food and water. This cycle is repeated for several weeks to induce a state of ethanol

dependence. Control mice are exposed to air in identical chambers.

Ethanol Consumption Testing: Following each 4-day vapor exposure period, mice are

returned to their home cages and their voluntary 2-hour ethanol consumption is measured.

GSK1059865 Administration: Once a stable increase in ethanol consumption is observed

in the CIE group, mice are pretreated with GSK1059865 (10, 25, or 50 mg/kg, i.p.) or

vehicle 30 minutes prior to the 2-hour ethanol access period.

Sucrose Consumption Control: To assess the selectivity of the drug's effect, a separate

test is conducted where mice are given access to a 5% sucrose solution instead of ethanol

following GSK1059865 or vehicle administration.
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Data Analysis: Ethanol and sucrose intake are measured in g/kg of body weight. Statistical

analysis is typically performed using a two-way ANOVA with treatment (GSK1059865 dose)

and group (CIE vs. air) as factors, followed by post-hoc tests.

2. Conditioned Place Preference (CPP) for Cocaine

Objective: To evaluate the effect of GSK1059865 on the rewarding properties of cocaine.

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two

outer chambers.

Procedure:

Pre-Conditioning (Baseline Preference): On day 1, mice are placed in the central chamber

and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each

chamber is recorded to determine any initial preference.

Conditioning: This phase typically lasts for 6-8 days. On alternating days, mice receive an

injection of cocaine (e.g., 10 mg/kg, i.p.) and are confined to one of the outer chambers for

30 minutes. On the other days, they receive a vehicle injection and are confined to the

opposite chamber. The drug-paired chamber is counterbalanced across animals to be the

initially non-preferred or preferred side.

GSK1059865 Administration: GSK1059865 (e.g., 10 or 30 mg/kg, i.p.) or vehicle is

administered 30-60 minutes before each cocaine injection during the conditioning phase.

Post-Conditioning (Preference Test): On the test day, mice are placed in the central

chamber in a drug-free state and allowed to freely explore all three chambers for 15-20

minutes. The time spent in each chamber is recorded.

Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber

minus the time spent in the vehicle-paired chamber. A positive score indicates a preference

for the drug-paired environment. Statistical analysis is performed using appropriate t-tests or

ANOVAs to compare the preference scores between the GSK1059865-treated and vehicle-

treated groups.

Mandatory Visualization
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Caption: Orexin-1 Receptor (OX1R) Signaling Pathway and Point of Inhibition by

GSK1059865.
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Caption: Experimental Workflow for the Chronic Intermittent Ethanol (CIE) Model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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